1-hexadecyl-1H-indole-2,3-dione
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Overview
Description
1-hexadecyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C24H37NO2 and a molecular weight of 371.568. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexadecyl-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with hexadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-hexadecyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups onto the indole ring .
Scientific Research Applications
1-hexadecyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-hexadecyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-hexadecyl-2,3-dihydro-1H-indene
- 1-hexadecyl-1H-indole-2,3-dione 3-thiosemicarbazone
- 1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione
Uniqueness
This compound is unique due to its specific hexadecyl substitution on the indole ring. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses .
Biological Activity
1-Hexadecyl-1H-indole-2,3-dione, a derivative of isatin, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a hexadecyl chain substitution on the indole ring, which influences its chemical properties and biological interactions. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant research findings.
Synthesis Methods
The synthesis of this compound typically involves the reaction of indole-2,3-dione with hexadecylamine. The process is performed under controlled conditions using solvents such as methanol or ethanol and may include catalysts to enhance yield and purity. The general synthetic route can be summarized as follows:
- Reagents : Indole-2,3-dione and hexadecylamine.
- Solvents : Methanol or ethanol.
- Conditions : Controlled temperature and pressure to optimize reaction efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) in the range of 50 to 100 µg/mL. This suggests potential applications in treating bacterial infections.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that this compound induces apoptosis at concentrations above 25 µM. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 30 | Apoptosis induction |
A549 | 25 | Cell cycle arrest |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.
Case Studies
A notable case study involved the evaluation of this compound's effects on neuroinflammation models. The compound was found to reduce inflammatory markers significantly when administered in a murine model of neuroinflammation.
Study Findings
- Model Used : Murine model of neuroinflammation.
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Significant reduction in TNF-alpha and IL-6 levels.
Properties
CAS No. |
28035-35-0 |
---|---|
Molecular Formula |
C24H37NO2 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
1-hexadecylindole-2,3-dione |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22-19-16-15-18-21(22)23(26)24(25)27/h15-16,18-19H,2-14,17,20H2,1H3 |
InChI Key |
JLUGWHXZCKLPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
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